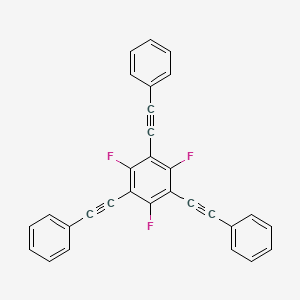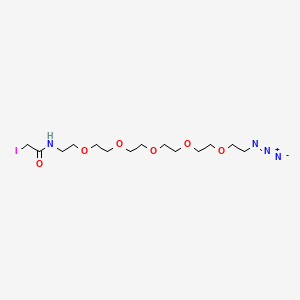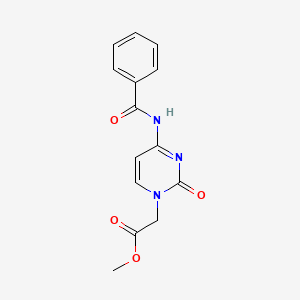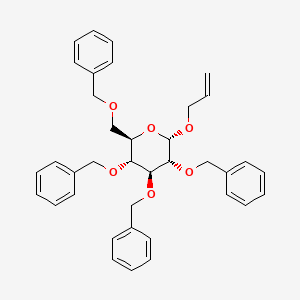
(2R,3R,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-prop-2-enoxyoxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside is a chemical compound with the molecular formula C37H40O6 and a molecular weight of 580.71 g/mol . It is a derivative of glucopyranoside, where the hydroxyl groups are protected by benzyl groups, and an allyl group is attached to the anomeric carbon. This compound is often used in organic synthesis and carbohydrate chemistry due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside typically involves the protection of the hydroxyl groups of glucose with benzyl groups. This can be achieved through benzylation reactions using benzyl chloride and a base such as sodium hydride or potassium carbonate . The allyl group is then introduced at the anomeric position using allyl bromide in the presence of a base .
Industrial Production Methods
While specific industrial production methods for Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside are not widely documented, the general approach involves large-scale benzylation and allylation reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to remove the allyl group or to convert the benzyl groups to hydroxyl groups.
Substitution: The benzyl groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation of the allyl group.
Reduction: Hydrogenation using palladium on carbon (Pd/C) can be employed to remove benzyl groups.
Substitution: Benzyl groups can be substituted using reagents like trifluoroacetic acid (TFA) or boron tribromide (BBr3).
Major Products Formed
Epoxides: Formed from the oxidation of the allyl group.
Deprotected Glucopyranosides: Formed from the reduction of benzyl groups to hydroxyl groups.
Wissenschaftliche Forschungsanwendungen
Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and glycosylation processes.
Medicine: Investigated for its potential in drug delivery systems and as a building block for bioactive molecules.
Wirkmechanismus
The mechanism of action of Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside primarily involves its reactivity as a protected glucopyranoside. The benzyl groups protect the hydroxyl groups from unwanted reactions, allowing selective modifications at the anomeric position. The allyl group can participate in various reactions, such as epoxidation or cross-coupling, to introduce additional functionality .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Similar in structure but lacks the allyl group at the anomeric position.
Methyl 2,3,4,6-tetra-O-acetyl-a-D-glucopyranoside: Similar in that it is a protected glucopyranoside, but uses acetyl groups instead of benzyl groups.
Uniqueness
Allyl 2,3,4,6-tetra-O-benzyl-a-D-glucopyranoside is unique due to the presence of both benzyl and allyl groups, which provide a combination of stability and reactivity. This makes it a versatile intermediate for various synthetic applications .
Eigenschaften
Molekularformel |
C37H40O6 |
|---|---|
Molekulargewicht |
580.7 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,6S)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-prop-2-enoxyoxane |
InChI |
InChI=1S/C37H40O6/c1-2-23-39-37-36(42-27-32-21-13-6-14-22-32)35(41-26-31-19-11-5-12-20-31)34(40-25-30-17-9-4-10-18-30)33(43-37)28-38-24-29-15-7-3-8-16-29/h2-22,33-37H,1,23-28H2/t33-,34-,35+,36-,37+/m1/s1 |
InChI-Schlüssel |
LFXIXGYQTQLJCK-MANRWTMFSA-N |
Isomerische SMILES |
C=CCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Kanonische SMILES |
C=CCOC1C(C(C(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


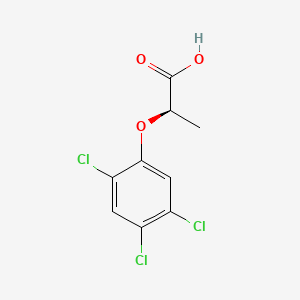
![hydron;manganese(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B11928528.png)

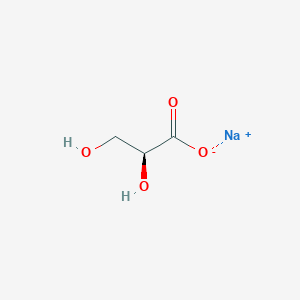
![4-[2,5-dibromo-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11928545.png)
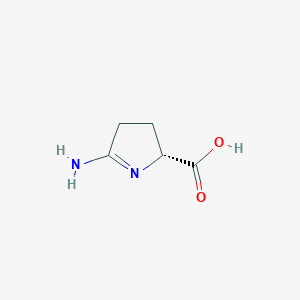
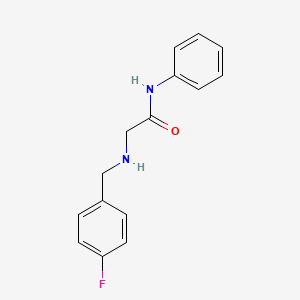
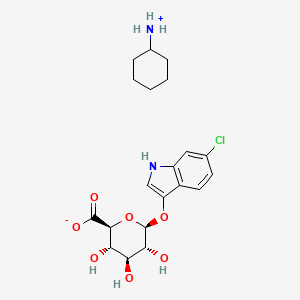
![[8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate](/img/structure/B11928570.png)
